Brevifolincarboxylic acid

Vue d'ensemble

Description

Brevifolincarboxylic acid is a phenol that has been found in D. chrysantha and has anticancer and anti-inflammatory activities . It inhibits the proliferation of PC-14 lung cancer cells and reduces LPS-induced increases in nitric oxide (NO) production in RAW 264.7 macrophages .

Molecular Structure Analysis

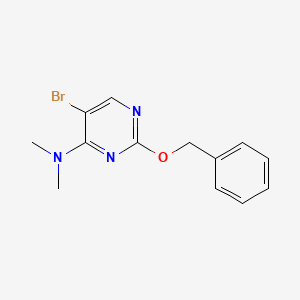

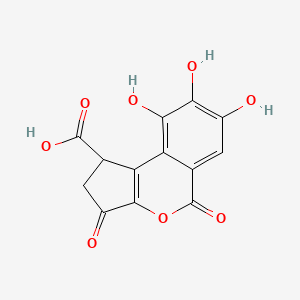

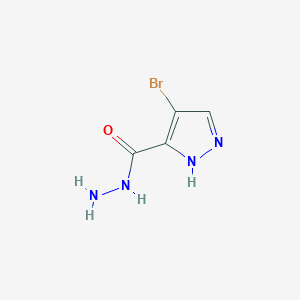

The molecular formula of Brevifolincarboxylic acid is C13H8O8 . The SMILES representation is O=C1OC2=C (C3=C1C=C (O)C (O)=C3O)C (C (O)=O)CC2=O .Physical And Chemical Properties Analysis

Brevifolincarboxylic acid has a molecular weight of 292.2 g/mol . It is a solid substance with a density of 2.0±0.1 g/cm3 .Applications De Recherche Scientifique

- Application : Brevifolincarboxylic acid has been found in the aerial parts of Euphorbia hirta, a plant known for its various biological activities .

- Method of Application : The compound was isolated from an ethanol extract of the plant .

- Results : While the specific outcomes related to Brevifolincarboxylic acid were not detailed, Euphorbia hirta is known for its antidiabetic, anti-inflammatory, and hepatoprotective activities .

- Application : Brevifolincarboxylic acid is one of the polyphenols found in Geranium thunbergii .

- Method of Application : The compound was identified using quantitative nuclear magnetic resonance (qNMR), a method for accurate quantification of natural compounds in extracts .

- Results : The study found that the contents of polyphenols, including Brevifolincarboxylic acid, in G. thunbergii from Japan were higher than those from China .

- Application : Brevifolincarboxylic acid is a component of Gallic Acid, a biomolecule with versatile applications in different fields .

- Method of Application : The compound can be detected and quantified in a wide variety of biological matrices .

- Results : Gallic acid and its derivatives, including Brevifolincarboxylic acid, have been reported to exhibit a number of biological and pharmacological properties .

Pharmaceutical Sciences

Chemistry and Biochemistry

Biotechnology

- Application : Brevifolincarboxylic acid is a component of Gallic Acid, a biomolecule with versatile applications in different fields .

- Method of Application : The compound can be detected and quantified in a wide variety of biological matrices .

- Results : Gallic acid and its derivatives, including Brevifolincarboxylic acid, have been reported to exhibit a number of biological and pharmacological properties .

- Application : Recent studies have revealed the presence of Brevifolincarboxylic acid in the aerial parts of Alchemilla viridiflora .

- Method of Application : The compound was identified through phytochemical analysis .

- Results : The presence of Brevifolincarboxylic acid contributes to the plant’s biological activities .

- Application : Carboxylic acids, including Brevifolincarboxylic acid, have applications in the modification of the surface of nanoparticles and nanostructures .

- Method of Application : The compound can be used in the synthesis or modification of nanomaterials .

- Results : The use of carboxylic acids can enhance the properties and performance of nanomaterials .

Biotechnology

Phytochemistry

Nanotechnology and Polymers

- Application : Brevifolincarboxylic acid, as a carboxylic acid, can be used in organic synthesis .

- Method of Application : Carboxylic acids can be used in the synthesis of small molecules, macromolecules, synthetic or natural polymers .

- Results : The use of carboxylic acids can lead to a wide variety of products with diverse properties .

- Application : Brevifolincarboxylic acid can be used in the modification of the surface of nanoparticles and nanostructures .

- Method of Application : Carboxylic acids can be used to modify the surface of metallic nanoparticles, carbon nanotubes, and graphene .

- Results : The use of carboxylic acids can enhance the properties and performance of these nanomaterials .

- Application : Brevifolincarboxylic acid has been studied in pharmacokinetic research .

- Method of Application : The compound can be quantified in biological matrices using techniques such as high-performance liquid chromatography–mass spectrometry (HPLC–MS/MS) .

- Results : Brevifolincarboxylic acid, along with other compounds like gallic acid, has been reported to have various biological activities including antidiabetic, anti-inflammatory, antioxidant, and hepatoprotective activities .

Organic Synthesis

Surface Modification

Pharmacokinetics

Propriétés

IUPAC Name |

7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJWMFPFMLRLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brevifolincarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)